molecular formula C16H13N3O3 B588179 Mebendazole D3 CAS No. 1173021-87-8

Mebendazole D3

Katalognummer B588179
CAS-Nummer: 1173021-87-8
Molekulargewicht: 298.316
InChI-Schlüssel: OPXLLQIJSORQAM-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mebendazole D3 is the deuterium labeled Mebendazole . It is a stable isotope of the broad-spectrum anthelmintic drug Mebendazole, which is used in the treatment of roundworms . Mebendazole works by preventing the worms from absorbing sugar (glucose), causing the worm to lose energy and die .


Synthesis Analysis

Mebendazole hydrochloride, a new stable salt of Mebendazole, can be synthesized and characterized. It can be obtained from recrystallization of forms A, B, or C of Mebendazole in diverse solvents with the addition of hydrochloric acid solution .


Molecular Structure Analysis

The molecular structure of Mebendazole D3 is similar to that of Mebendazole .


Chemical Reactions Analysis

Mebendazole D3 is a deuterated compound of the anthelmintic drug, Mebendazole. It may be used as an internal standard for the determination of Mebendazole in milk and animal muscle tissue samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

Mebendazole D3 has a molecular weight of 298.31 g/mol . It is a white to slightly yellow powder . It is practically insoluble in water .

Wissenschaftliche Forschungsanwendungen

COVID-19 Management

Mebendazole-d3 has been investigated for its efficacy in managing COVID-19 symptoms. A Phase II clinical trial demonstrated that Mebendazole could increase innate immunity and normalize inflammation levels faster than a placebo . This suggests its potential as an adjuvant therapy for outpatients with COVID-19, contributing to the repurposing of antiparasitic therapy for viral infections.

Cancer Treatment

Research has shown that Mebendazole can impede the proliferation and migration of pancreatic cancer cells through an SK1 inhibition-dependent pathway . By selectively inhibiting SK1 over SK2 and regulating sphingolipid levels, Mebendazole affects metastasis, invasion, and drug resistance in cancer, indicating its potential as a therapeutic agent for pancreatic ductal adenocarcinoma.

Analytical Standard

Mebendazole-d3 serves as an internal standard for the determination of Mebendazole in biological samples like milk and animal muscle tissue. This application is crucial in ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) , ensuring accurate quantification of Mebendazole residues .

Neurological Disorders

The ability of Mebendazole to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. It has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, or invasion/migration . It also increases the sensitivity of glioma cells to conventional chemotherapy or radiotherapy.

Wirkmechanismus

Target of Action

Mebendazole-d3, also known as Mebendazole D3, primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. The cytoskeleton provides structure to the cell and is involved in many critical cellular processes, including cell division and intracellular transport .

Mode of Action

Mebendazole-d3 interacts with its target by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the worm . It’s also suggested that Mebendazole-d3 has anticancer effects through additional mechanisms such as caspase activation, angiogenesis inhibition, hedgehog inhibition, and inhibition of signal transducing kinases .

Biochemical Pathways

The primary biochemical pathway affected by Mebendazole-d3 is the microtubule assembly pathway . By inhibiting tubulin polymerization, Mebendazole-d3 disrupts the formation of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . This disruption leads to the death of the parasite. In the context of cancer, Mebendazole-d3 is believed to disrupt the pathways promoting survival, proliferation, and metastatic spread .

Pharmacokinetics

Studies on mebendazole have shown that it can reach therapeutic concentrations at the disease site . In a clinical study, patients with treatment refractory gastrointestinal cancer were treated with individualized dose adjusted mebendazole up to 4 g/day to target a serum concentration of 300 ng/ml .

Result of Action

The action of Mebendazole-d3 results in the death of the parasite by causing degenerative alterations in its cells . In the context of cancer, Mebendazole-d3 exhibits direct cytotoxic activity, synergizes with ionizing radiations and different chemotherapeutic agents, and stimulates antitumoral immune response . It has been shown to reduce or completely arrest tumor growth, markedly decrease metastatic spread, and improve survival .

Action Environment

The efficacy and stability of Mebendazole-d3 can be influenced by various environmental factors. For instance, the drug’s anticancer effects can be affected by the tumor microenvironment, which includes factors such as hypoxia

Safety and Hazards

Mebendazole D3 may damage fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed . It is safe and well-tolerated in patients with advanced cancer but all patients experienced rapid progressive disease .

Eigenschaften

IUPAC Name

trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLQIJSORQAM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746829
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebendazole-d3

CAS RN

1173021-87-8
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.